REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH2:8])=[N:6][CH:7]=1.N1C=CC=CC=1.[Br:15][CH2:16][C:17](Br)=[O:18]>C1(C)C=CC=CC=1>[Br:15][CH2:16][C:17]([NH:8][C:5]1[CH:4]=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=1)=[O:18]
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Name
|
|
Quantity
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5 g
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Type
|
reactant
|
Smiles
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ClC=1C=CC(=NC1)N
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Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
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N1=CC=CC=C1
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
BrCC(=O)Br
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
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Name
|
|
Quantity
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10 mL
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Type
|
solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
were added dropwise under ice cooling
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Type
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CUSTOM
|
Details
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After 2 h the precipitate was isolated by filtration
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Duration
|
2 h
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Type
|
CUSTOM
|
Details
|
recrystallized from toluene
|
Type
|
CUSTOM
|
Details
|
to yield a white solid
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Name
|
|
Type
|
|
Smiles
|
BrCC(=O)NC1=NC=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |